molecular formula C19H25NO5S B555469 Isoglutamine CAS No. 636-65-7

Isoglutamine

Cat. No. B555469
CAS RN: 636-65-7
M. Wt: 146.14 g/mol
InChI Key: DTPAHSRXTRSFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoglutamine, also known as α-glutamine, is a gamma amino acid derived from glutamic acid by substituting the carboxyl group in position 1 with an amide group . This is in contrast to the proteinogenic amino acid glutamine, which is the 5-amide of glutamic acid .


Synthesis Analysis

N-Acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside was synthesized from α-phenyl-D-glucosaminide peracetate, which was obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride followed by deacetylation .


Molecular Structure Analysis

Isoglutamine has a molecular formula of C5H10N2O3 and a molar mass of 146.146 g/mol . The structure of Isoglutamine includes an amide group substituted at the carboxyl group in position 1 .


Chemical Reactions Analysis

N-Acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) is the minimal adjuvant fragment of mycobacterial cell wall peptidoglycan and served as a platform for developing several drugs .


Physical And Chemical Properties Analysis

Isoglutamine has a density of 1.3±0.1 g/cm3, a boiling point of 423.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .

Scientific Research Applications

  • Critical Care : A study by Mori et al. (2014) demonstrated the utility of measuring endogenous glutamine production in critically ill patients. They found that exogenous glutamine supplementation did not reduce the endogenous production of glutamine in these patients.

  • Cancer Treatment : Research by Qing (2002) involved the synthesis of phenylacetyl isoglutamine derivatives to study their antitumor activity. Some compounds showed the ability to inhibit the growth of cancer cells.

  • Immunomodulatory Properties : Sollner et al. (2005) investigated a synthetic compound, LK-409, with immunomodulatory properties, which is a desmuramyl dipeptide derived from isoglutamine (Sollner et al., 2005).

  • Neurodegenerative Diseases : Nath and Lieberman (2017) reviewed the ubiquitination, disaggregation, and proteasomal degradation machineries in polyglutamine diseases, a group of neurodegenerative disorders (Nath & Lieberman, 2017).

  • Gastrointestinal Health : A study by Hou et al. (2013) explored the effects of alanyl-glutamine dipeptide on colon-inflammatory mediators, suggesting its potential in mitigating colon inflammation (Hou et al., 2013).

  • Metabolic Pathways in Cancer : Ye et al. (2018) researched the role of glutamine in gastric cancer growth and found that targeting the glutamine transporter ASCT2 and glutamine synthetase could suppress cancer cell growth (Ye et al., 2018).

  • Genetic Therapy for Neurodegenerative Diseases : Matos et al. (2018) discussed gene therapy strategies for polyglutamine diseases, highlighting the potential of RNA interference and overexpression of protective genes (Matos et al., 2018).

  • Biopolymer Production : Buescher and Margaritis (2007) reviewed the microbial production and applications of Polyglutamic Acid (PGA), emphasizing its wide range of applications in various industries (Buescher & Margaritis, 2007).

  • Radiation-Induced Diarrhea : Kucuktulu et al. (2013) investigated the protective effect of glutamine on radiation-induced diarrhea, demonstrating its potential benefits in this context (Kucuktulu et al., 2013).

  • Drug Discovery for Polyglutamine Diseases : Esteves, Duarte-Silva, and Maciel (2017) summarized recent efforts in drug discovery for polyglutamine diseases, discussing various therapeutic strategies (Esteves, Duarte-Silva, & Maciel, 2017).

Safety And Hazards

According to the safety data sheet, Isoglutamine is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(4S)-4,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLONBTGZFSGQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Isoglutamine

CAS RN

636-65-7
Record name Isoglutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoglutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOGLUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

11.7 Parts 5-aminopentanoic acid and 22.8 parts p-toluenesulfonic acid monohydrate is suspended in 180 parts benzene and 32.4 parts benzyl alcohol is added. A continuous water separator is attached to the flask and the mixture stirred at vigorous reflux temperature for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure and the residual oil shaken with n-hexane. The supernatant is discarded and the gummy product rubbed with ethyl ether causing crystallization to take place. The solid is separated, by filtration and washed with ethyl ether to afford the desired 5-aminopentanoic acid benzyl ester p-toluenesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoglutamine
Reactant of Route 2
Reactant of Route 2
Isoglutamine
Reactant of Route 3
Reactant of Route 3
Isoglutamine
Reactant of Route 4
Reactant of Route 4
Isoglutamine
Reactant of Route 5
Reactant of Route 5
Isoglutamine
Reactant of Route 6
Reactant of Route 6
Isoglutamine

Citations

For This Compound
5,310
Citations
L Chedid, M Parant, F Parant… - Proceedings of the …, 1977 - National Acad Sciences
N-Acetylmuramyl-L-alanyl-D-isoglutamine and four other synthetic adjuvants that are structural analogs of part of the mycobacterial peptidoglycan monomer are shown to enhance the …
Number of citations: 325 www.pnas.org
JM Swan, V du Vigneaud - Journal of the American Chemical …, 1954 - ACS Publications
… Conversion to tosyl-L-isoglutamine and reduction with sodium … of tosyl-Lisoglutamine) was added and the L-isoglutamine … Paper chromatography showed the L-isoglutamine to have …
Number of citations: 73 pubs.acs.org
G Siewert, JL Strominger - Journal of Biological Chemistry, 1968 - ASBMB
The lipid intermediates in peptidoglycan synthesis in Staphylococcus aureus, N-acetylmuramyl(-pentapeptide)-PP-lipid and N-acetylglucosaminyl-N-acetylmuramyl(-pentapeptide)-PP-…
Number of citations: 76 www.jbc.org
I Azuma, K Sugimura, M Yamawaki… - Infection and …, 1978 - Am Soc Microbiol
Adjuvant and antitumor activities of synthetic 6-O-"mycoloyl"-N-acetylmuramyl-L-alanyl-D-isoglutamine were examined. All the synthetic 6-O-corynomycoloyl-, 6-O-mocardomycoloyl-, …
Number of citations: 74 journals.asm.org
M Tsujimoto, F Kinoshita, T Okunaga… - Microbiology and …, 1979 - jstage.jst.go.jp
In the previous paper (3) the present authors(S. Ku, KY, and TS) reported the first successful synthesis of N-acetyl-ƒÀ-D-glucosaminyl-(1-4)-N-acetylmuramyl-L-alanyl-D-isoglutamine(…
Number of citations: 41 www.jstage.jst.go.jp
R Straka, M Zaoral - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… isoglutamine was surprisingly simple and satisfactory with … The protecting group of benzyloxycarbonyl-D-isoglutamine … of pure hydrobromides of D-isoglutamine and isoasparagine. …
Number of citations: 9 cccc.uochb.cas.cz
C Ressler - Journal of the American Chemical Society, 1960 - ACS Publications
A new route to L-isoglutamine and a simplified route leading … -L-isoglutamine, from which L-isoglutamine was obtained through … containing the isomeric isoglutamine and isoasparagine …
Number of citations: 21 pubs.acs.org
M Sugimoto, RN Germain, L Chedid… - The Journal of …, 1978 - journals.aai.org
The adjuvant effect of a synthetic peptidoglycan, muramyl dipeptide (N-acetyl muramyl-l-alanyl-d-isoglutamine, MDP), was studied by using the anti-Tnp PFC and hemagglutinin …
Number of citations: 98 journals.aai.org
FA Khan, R Khanam, M Wasim Qasim… - European Journal of …, 2021 - Wiley Online Library
… length were introduced at isoglutamine to enhance their cellular uptake. The synthesis of these analogues features a novel synthetic route for D‐isoglutamine fragment with an overall …
I Azuma, H Okumura, I Saiki, M Kiso… - Infection and …, 1981 - Am Soc Microbiol
The adjuvant activity of 29 kinds of carbohydrate analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine on the induction of delayed-type hypersensitivity to azobenzenearsonate-N-acetyl-…
Number of citations: 50 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.